

Application Note: Scalable Synthesis of 4-Aminomorpholin-3-one Hydrochloride

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Compound of Interest

Compound Name: 4-Aminomorpholin-3-one
hydrochloride

Cat. No.: B13491472

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Target Molecule: **4-Aminomorpholin-3-one hydrochloride** CAS (Free Base): 858455-28-4
Classification: N-Amino Lactam / Cyclic Hydrazine Primary Application: Building block for fused pyrazoles (e.g., via dipolar cycloaddition) and hydrazone-based inhibitors.

Part 1: Strategic Synthesis Overview

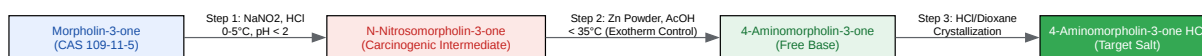
The synthesis of N-amino lactams on a multigram-to-kilogram scale presents a specific dichotomy: Safety vs. Cost.

- The Nitrosation-Reduction Route (Route A): Uses inexpensive reagents (NaNO₂, Zn/AcOH) but passes through a carcinogenic N-nitroso intermediate. It is the preferred route for cost-driven scale-up if proper containment engineering is available.
- The Electrophilic Amination Route (Route B): Uses Hydroxylamine-O-sulfonic acid (HOSA) or MSH. It avoids nitroso intermediates but suffers from high reagent costs and significant exotherms, limiting it to kilogram-scale batches.

Selected Protocol: This guide details Route A (Nitrosation-Reduction) as the primary scalable method, engineered with modern safety controls to mitigate the N-nitroso hazard.

Reaction Scheme

The pathway involves the N-nitrosation of commercially available morpholin-3-one, followed by a chemo-selective reduction of the nitroso group to the hydrazine, and final stabilization as the hydrochloride salt.



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Figure 1: Synthetic pathway for 4-Aminomorpholin-3-one HCl via the Nitrosation-Reduction strategy.

Part 2: Detailed Experimental Protocols

Step 1: N-Nitrosation of Morpholin-3-one

Objective: Convert the secondary lactam to the N-nitroso species. Critical Process Parameter (CPP): Temperature maintenance (< 5°C) is vital to prevent thermal decomposition of the unstable nitroso species.

Reagents:

- Morpholin-3-one (1.0 eq)
- Sodium Nitrite (1.2 eq)
- Hydrochloric Acid (37%, 2.5 eq)
- Water (Solvent, 5 vol)

Procedure:

- Dissolution: Charge Morpholin-3-one and Water into a jacketed glass reactor. Stir until fully dissolved.

- Acidification: Cool the solution to 0°C. Add Hydrochloric Acid dropwise, maintaining internal temperature () < 10°C.
- Nitrosation: Prepare a solution of Sodium Nitrite in minimal water (approx. 2 vol). Add this solution dropwise to the reactor over 60 minutes.
 - Caution: Evolution of brown fumes is possible. Ensure scrubber is active.
 - Control: Maintain between 0–5°C.
- Reaction Completion: Stir at 0–5°C for 2 hours. Monitor by TLC (EtOAc:MeOH 9:1) or HPLC. [1] The starting material should be consumed.
- Workup (Safety Critical): Extract the reaction mixture with Dichloromethane (DCM, 3 x 3 vol).
 - Note: The N-nitroso intermediate is in the organic layer. Do not concentrate to dryness if not necessary; thermal instability risk. Proceed directly to reduction if possible, or keep solution cold.

Step 2: Reduction to 4-Aminomorpholin-3-one

Objective: Reduce the N-N=O bond to N-NH₂. Chemistry: Zinc/Acetic Acid reduction is chosen for its reliability and mild conditions compared to LiAlH₄.

Reagents:

- N-Nitrosomorpholin-3-one (solution from Step 1, theoretical 1.0 eq)
- Zinc Powder (Activated, 4.0 eq)
- Acetic Acid (Glacial, 10 vol)
- Water (Co-solvent, 2 vol)

Procedure:

- Slurry Preparation: Charge Zinc powder and Water into a clean reactor. Cool to 10°C.
- Addition: Add the N-nitroso intermediate (dissolved in AcOH or added as a DCM solution if solvent swap was performed) slowly to the Zinc slurry.
 - Exotherm Alert: This reduction is highly exothermic. Control addition rate to keep < 35°C.
- Digestion: After addition, warm the mixture to 20–25°C and stir for 4–6 hours. The solution usually turns from yellow (nitroso) to colorless/pale gray.
- Filtration: Filter off excess Zinc salts through a pad of Celite. Wash the cake with AcOH.
- Concentration: Concentrate the filtrate under reduced pressure (Max bath temp 50°C) to a viscous oil.
- Basification: Dissolve the residue in minimal water. Neutralize with 50% NaOH solution to pH > 12.
- Extraction: Exhaustively extract the free base amine with DCM (5 x 4 vol). The product is highly water-soluble; salting out with NaCl is recommended.
- Drying: Dry combined organics over

and concentrate to yield the crude free base oil.

Step 3: Hydrochloride Salt Formation

Objective: Stabilize the hydrazine as a solid salt.

Reagents:

- Crude 4-Aminomorpholin-3-one^{[2][3][4]}
- 4M HCl in Dioxane (or Ethanol)

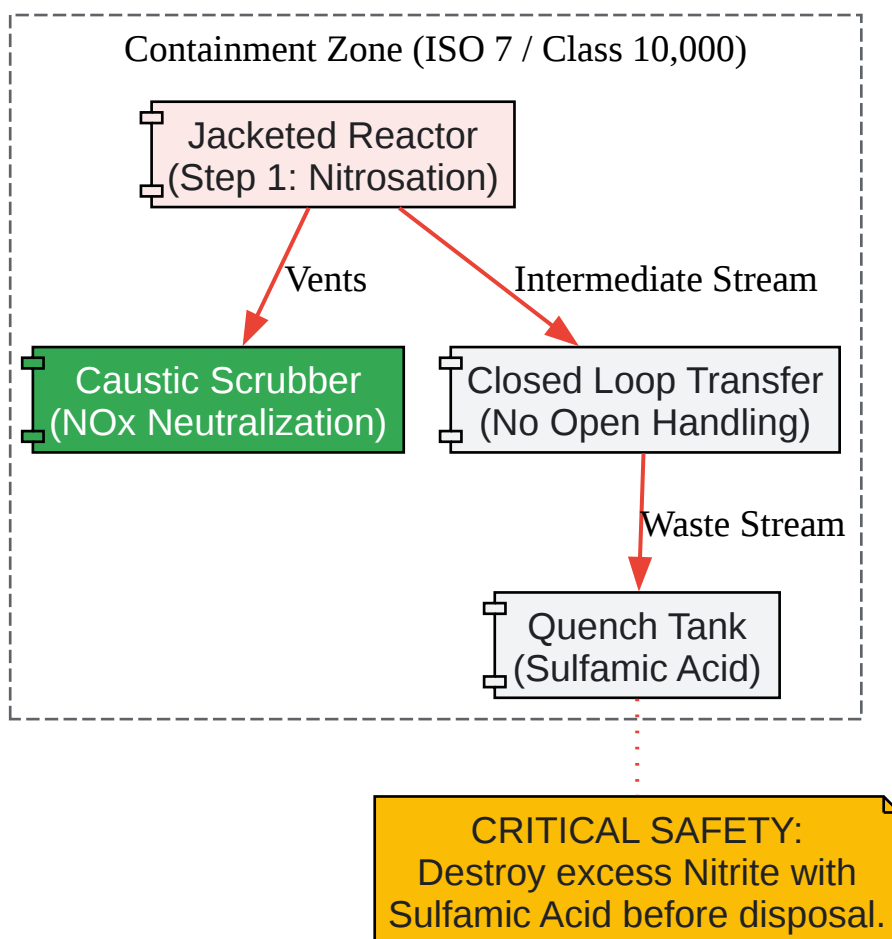
- Ethanol/EtOAc (for crystallization)

Procedure:

- Dissolve the crude oil in Ethanol (3 vol).
- Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.
- A white precipitate should form immediately.
- Stir at 0°C for 1 hour.
- Isolation: Filter the solid. Wash with cold EtOAc or Et₂O.
- Drying: Dry under vacuum at 40°C.
 - Expected Yield: 60–75% (over 3 steps).
 - Appearance: White to off-white crystalline solid.

Part 3: Process Safety & Engineering Controls

The handling of N-nitroso compounds requires strict adherence to safety protocols.



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Figure 2: Process safety flow for handling N-nitroso intermediates.

Key Safety Data

| Hazard Class | Component | Risk Mitigation |
|-----------------|--------------------------|--------------------------------------------------------------------------------------------|
| Carcinogenicity | N-Nitrosomorpholin-3-one | Use closed systems; full PPE (Tyvek, Respirator); destroy residues with Sulfamic acid. |
| Exotherm | Zn/AcOH Reduction | Active cooling jacket required; dosing controlled by temperature probe (stop if T > 40°C). |
| Toxicity | Sodium Nitrite | Segregated storage; avoid contact with acids outside reactor. |

Part 4: Analytical Specifications

To ensure the material is suitable for downstream drug development, the following specifications must be met.

| Test | Method | Specification |
|-----------------|-------------------------------------------|------------------------------------------------------------------------|
| Appearance | Visual | White to off-white solid |
| Identification | ¹ H-NMR (DMSO-d ₆) | Consistent with structure; signals at δ 3.5-4.2 ppm (morpholine ring). |
| Assay | HPLC / Titration | > 97.0% w/w |
| Water Content | Karl Fischer | < 1.0% |
| Residual Zinc | ICP-MS | < 20 ppm (Critical for biological assays) |
| Nitrite Content | Griess Test | Not Detected (Limit of Detection) |

References

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